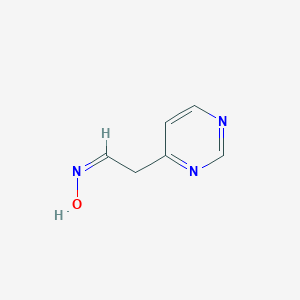
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it a valuable tool in studying the mechanisms of action of different biological processes.
Mecanismo De Acción
The mechanism of action of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the regulation of gene expression and protein synthesis. This inhibition leads to the modulation of different biological processes, which can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime are not fully understood. However, studies have shown that this compound can modulate different biological processes, which can lead to various effects such as the regulation of gene expression and protein synthesis. It has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of different diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime in lab experiments include its unique properties that make it a valuable tool in studying the mechanisms of action of different biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are many future directions for the study of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime. One potential direction is the study of its potential applications in the treatment of different diseases such as cancer and inflammation. Another potential direction is the study of its interactions with different biological systems and the identification of new targets for drug development. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential limitations for lab experiments.
Conclusion:
In conclusion, (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime is a valuable tool in scientific research due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime in scientific research.
Métodos De Síntesis
The synthesis of (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime involves the reaction of pyrimidine-4-carbaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime.
Aplicaciones Científicas De Investigación
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime has been used in various scientific research studies due to its potential applications in different fields. This compound has been used in the study of the mechanisms of action of different biological processes such as the regulation of gene expression and protein synthesis. It has also been used in the study of the mechanisms of action of different drugs and their interactions with biological systems.
Propiedades
Número CAS |
179009-39-3 |
|---|---|
Nombre del producto |
(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
(NZ)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4- |
Clave InChI |
WCIYYOFNONVUQQ-WTKPLQERSA-N |
SMILES isomérico |
C1=CN=CN=C1C/C=N\O |
SMILES |
C1=CN=CN=C1CC=NO |
SMILES canónico |
C1=CN=CN=C1CC=NO |
Sinónimos |
4-Pyrimidineacetaldehyde, oxime, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



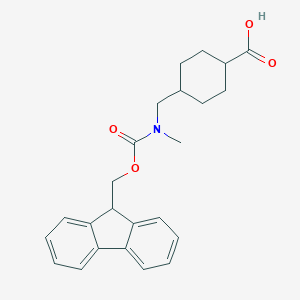

![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
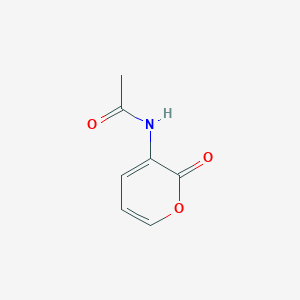

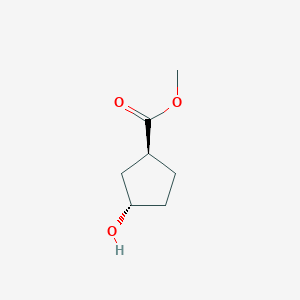
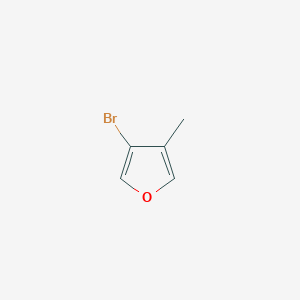

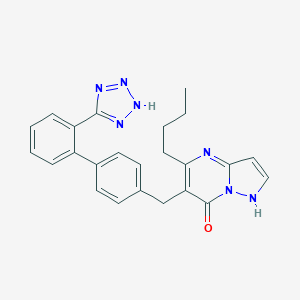
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B65954.png)
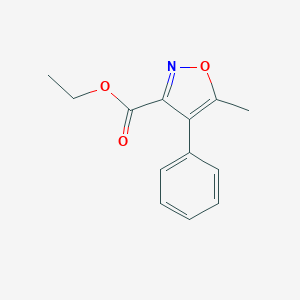
![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)